molecular formula C16H18N2O5 B2810000 2-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione CAS No. 330215-30-0

2-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2810000
CAS No.: 330215-30-0
M. Wt: 318.329
InChI Key: WXLHPYZEKCDYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring, a nitrophenyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 2-methoxy-4-nitroaniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include amino derivatives, oxides, and substituted cyclohexane derivatives.

Scientific Research Applications

2-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of a cyclohexane ring, nitrophenyl group, and methoxy group, which confer specific chemical and biological properties

Properties

IUPAC Name

3-hydroxy-2-[(2-methoxy-4-nitrophenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-16(2)7-13(19)11(14(20)8-16)9-17-12-5-4-10(18(21)22)6-15(12)23-3/h4-6,9,19H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFWXLDNFLHIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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